molecular formula C9H12N2O2 B8483684 5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

Cat. No.: B8483684
M. Wt: 180.20 g/mol
InChI Key: IFKWUNQAERGSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxan-2-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(1,3-dioxan-2-yl)-2-methylpyrimidine

InChI

InChI=1S/C9H12N2O2/c1-7-10-5-8(6-11-7)9-12-3-2-4-13-9/h5-6,9H,2-4H2,1H3

InChI Key

IFKWUNQAERGSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2OCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methylpyrimidine-5-carbaldehyde (0.808 g, 6.62 mmol) and propane-1,3-diol (1.01 g, 0.868 ml, 13.2 mmol) in toluene (7.6 ml) and THF (1.9 ml) was added p-toluenesulfonic acid (11 mg, 0.066 mmol). The reaction was heated at 65° C. for 4.5 hours. The reaction mixture was then poured into H2O (50 mL) and extracted with AcOEt (3×50 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo to yield 5-(1,3-dioxan-2-yl)-2-methylpyrimidine (620 mg, 3.44 mmol, 52%) used for next step without further purification.
Quantity
0.808 g
Type
reactant
Reaction Step One
Quantity
0.868 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.